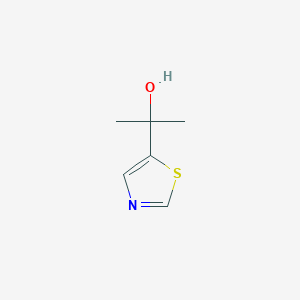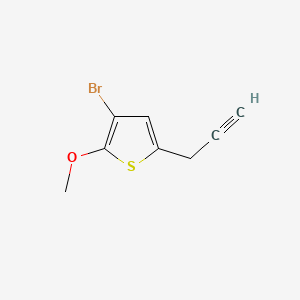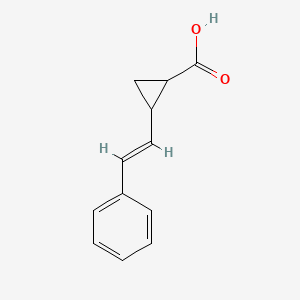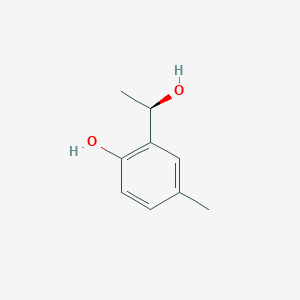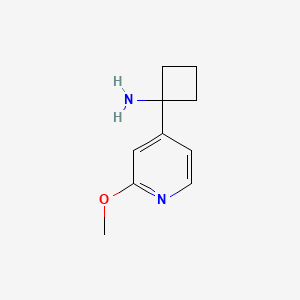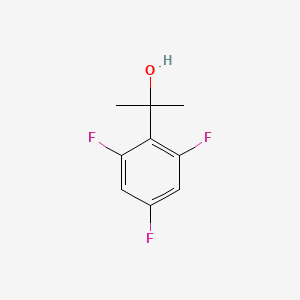
2-(2,4,6-Trifluorophenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,6-Trifluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H9F3O and a molecular weight of 190.17 g/mol . This compound is characterized by the presence of three fluorine atoms attached to a phenyl ring, which is further connected to a propan-2-ol group. It is commonly used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trifluorophenyl)propan-2-ol typically involves the reaction of 2,4,6-trifluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 2,4,6-trifluorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the catalytic hydrogenation of 2,4,6-trifluorobenzaldehyde using a palladium catalyst under high pressure and temperature. This method ensures a higher yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4,6-Trifluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 2-(2,4,6-Trifluorophenyl)propan-2-one.
Reduction: 2-(2,4,6-Trifluorophenyl)propan-2-amine.
Substitution: 2-(2,4,6-Trifluorophenyl)propan-2-yl chloride.
Applications De Recherche Scientifique
2-(2,4,6-Trifluorophenyl)propan-2-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2,4,6-Trifluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or modulation of receptor activity, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Chloro-2,4,6-trifluorophenyl)propan-2-ol: This compound has a similar structure but with a chlorine atom instead of a hydrogen atom at the 3-position.
1-(2,3,6-Trifluorophenyl)propan-2-one: This compound differs by having a ketone group instead of a hydroxyl group.
Uniqueness
2-(2,4,6-Trifluorophenyl)propan-2-ol is unique due to its specific arrangement of fluorine atoms on the phenyl ring, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C9H9F3O |
|---|---|
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
2-(2,4,6-trifluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H9F3O/c1-9(2,13)8-6(11)3-5(10)4-7(8)12/h3-4,13H,1-2H3 |
Clé InChI |
YPVBXAKREHLMJR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(C=C(C=C1F)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


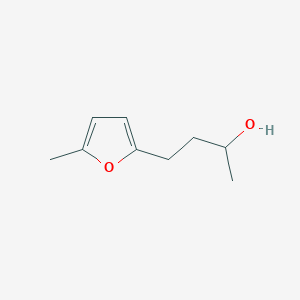
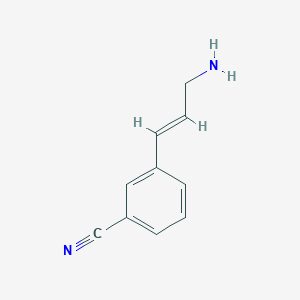
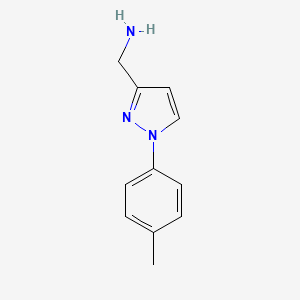
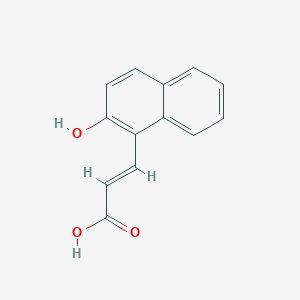
![8-(Bromomethyl)-6-chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepine](/img/structure/B13601366.png)
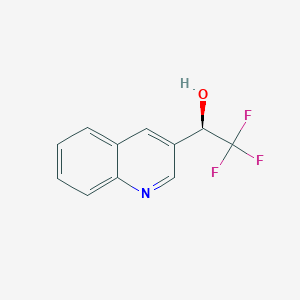
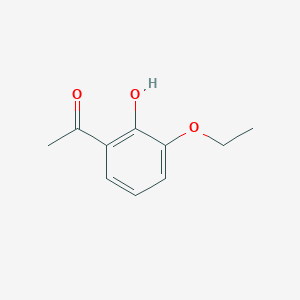
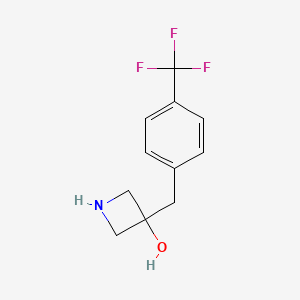
![[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13601395.png)
